

Application Note: Rational Design and Development of Kinase Inhibitors using Pyridazinone Scaffolds

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Compound of Interest

Compound Name:	5-Chloro-4-methyl-2,3-dihydropyridazin-3-one
CAS No.:	104566-45-2
Cat. No.:	B3077275

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Abstract

The pyridazinone scaffold (specifically 3(2H)-pyridazinone) has emerged as a "privileged structure" in kinase inhibitor discovery due to its ability to function as a robust ATP-mimetic. Its planar heterocycle topology allows for precise hydrogen bonding with the kinase hinge region, while its N2 and C6 positions offer versatile vectors for accessing the solvent-exposed front and the hydrophobic back pockets, respectively. This guide details the end-to-end workflow for developing pyridazinone-based inhibitors, covering rational structure-activity relationship (SAR) design, modular chemical synthesis, and high-throughput biochemical validation using the ADP-Glo™ platform.

Part 1: Rational Design & SAR Strategy

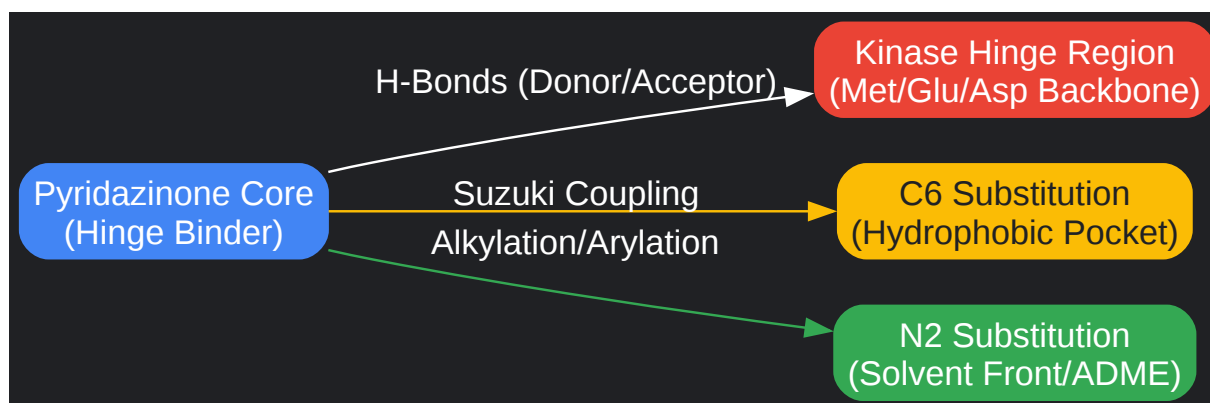
The Pharmacophore Hypothesis

The success of the pyridazinone scaffold stems from its donor-acceptor capability. In the context of ATP-competitive inhibition (Type I/Type II), the lactam motif (NH-C=O) mimics the adenine ring of ATP.

- Hinge Binding (The Anchor): The carbonyl oxygen (C3=O) acts as a hydrogen bond acceptor, while the ring nitrogen (NH at N2) acts as a hydrogen bond donor. This complementary arrangement binds effectively to the backbone residues (e.g., Met109 in p38 MAPK, Met1160 in c-Met) within the kinase hinge region.
- Vector Exploration:
 - Position C6: Substituents here typically extend into the hydrophobic selectivity pocket (Gatekeeper region). Aryl or heteroaryl rings at C6 provide -
stacking opportunities.
 - Position N2: Derivatization here directs groups toward the solvent-exposed region, ideal for solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties.

Structural Logic Diagram

The following diagram illustrates the strategic derivatization points of the pyridazinone core.



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Figure 1: Strategic derivatization vectors on the pyridazinone scaffold for kinase inhibition.

Part 2: Chemical Synthesis Protocols

To facilitate library generation, we utilize a modular "divergent" synthesis strategy. Rather than building the ring linearly for every analog, we employ a halogenated intermediate that allows for rapid late-stage diversification via Palladium-catalyzed cross-coupling.

Synthetic Route: The Dichloropyridazine Approach

This route is preferred over the keto-acid condensation for library synthesis because it allows independent modification of the C3 and C6 positions.

Reagents:

- Starting Material: 3,6-Dichloropyridazine.
- Solvents: 1,4-Dioxane, DMF, Ethanol.
- Catalysts:

or

.

- Bases:

,

.

Step-by-Step Synthesis Protocol

Step 1: Hydrolysis to 6-chloropyridazin-3(2H)-one

- Dissolve 3,6-dichloropyridazine (1.0 eq) in glacial acetic acid.
- Reflux at 110°C for 4–6 hours.
- Concentrate in vacuo. Neutralize with saturated

.

- Filter the precipitate to collect 6-chloropyridazin-3(2H)-one.
 - Mechanism: Selective hydrolysis of one chloride.

Step 2: N2-Functionalization (Solvent Front Vector)

- Dissolve the product from Step 1 in dry DMF.
- Add

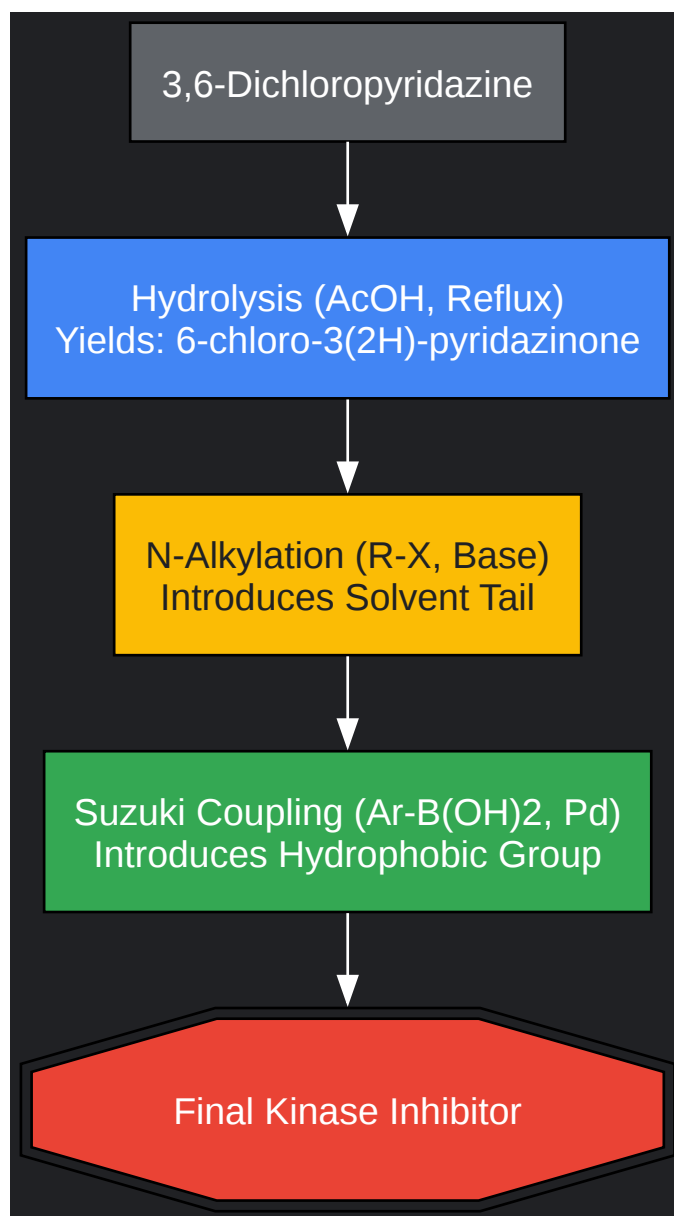
(2.0 eq) and stir for 30 min at RT to deprotonate the lactam nitrogen.
- Add the alkyl halide (R-X, e.g., benzyl bromide or alkyl chloride) (1.1 eq).
- Stir at 60°C for 3 hours.
- Pour into ice water, extract with EtOAc, and purify via flash chromatography.

Step 3: C6-Arylation (Suzuki-Miyaura Coupling)

- Dissolve the N-substituted 6-chloropyridazinone in 1,4-dioxane/water (4:1).
- Add the appropriate Aryl-Boronic Acid (1.2 eq).
- Add

(3.0 eq) and degas the solution with nitrogen for 10 mins.
- Add catalyst

(0.05 eq).
- Heat to 90°C under nitrogen for 12 hours.
- Workup: Filter through Celite, concentrate, and purify via HPLC or column chromatography.



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Figure 2: Modular synthetic pathway for 3,6-disubstituted pyridazinone inhibitors.

Part 3: Biochemical Validation (ADP-Glo™ Assay)

Once synthesized, the compounds must be screened for potency (

). We utilize the ADP-Glo™ Kinase Assay (Promega).[1][2] This assay is superior to ATP-depletion assays because it measures the production of ADP, resulting in a positive signal-to-noise ratio and higher sensitivity at low ATP conversion rates.[1]

Assay Principle[1]

- Kinase Reaction: Kinase + Substrate + ATP

Phospho-Substrate + ADP.

- ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.[1][2][3]
- Detection: Converts ADP back to ATP, which drives a Luciferase/Luciferin reaction.[2][3][4]
Light output
ADP produced.[2]

Detailed Protocol (384-well Format)

Materials:

- Assay Buffer: 40 mM Tris (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 50
M DTT.
- Kinase: Recombinant p38 MAPK or c-Met (0.2–1.0 ng/well).
- Substrate: Poly(Glu, Tyr) 4:1 or specific peptide.
- ATP: Ultra-pure (at
concentration, typically 10–50
M).

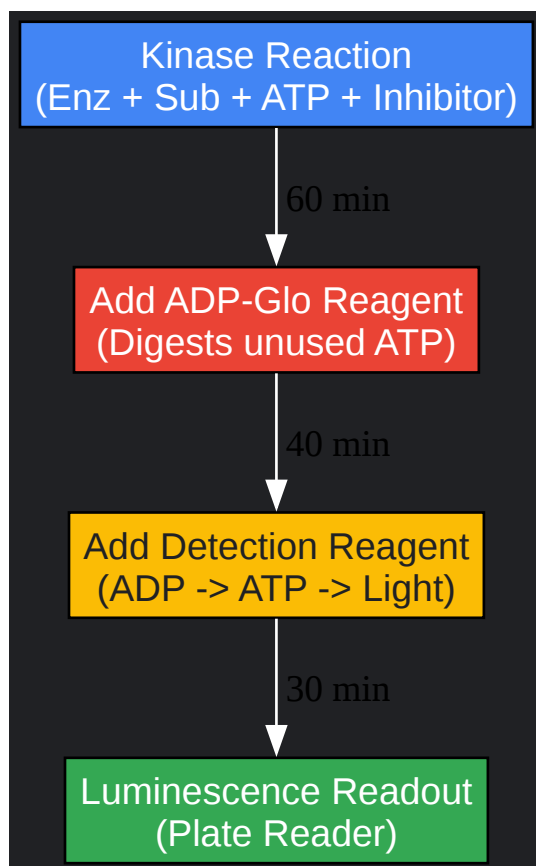
Workflow:

Step	Action	Volume (L)	Notes
1	Dispense Compound	0.05	100x stock in DMSO (Echo acoustic transfer preferred).
2	Add Enzyme Solution	2.5	Diluted in Assay Buffer. Incubate 10 min (Pre-incubation).
3	Add Substrate/ATP Mix	2.5	Initiates the reaction.
4	Kinase Reaction	-	Incubate 60 min at RT.
5	Add ADP-Glo™ Reagent	5.0	Stops reaction; depletes unreacted ATP.
6	Depletion Incubation	-	Incubate 40 min at RT.
7	Add Detection Reagent	10.0	Converts ADP ATP Light.
8	Final Incubation	-	Incubate 30 min at RT.
9	Read Plate	-	Luminescence integration (0.5–1.0 sec).

Data Analysis & Validation

- Normalization: Calculate % Inhibition relative to High Control (DMSO + Enzyme) and Low Control (No Enzyme/EDTA).
- Curve Fitting: Fit data to a 4-parameter logistic equation (Sigmoidal dose-response) to determine

- Quality Control: Ensure Z-Factor () > 0.5.



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Figure 3: ADP-Glo™ assay timeline and reaction logic.

Part 4: Cellular Potency & Selectivity

Biochemical potency must be translated to cellular efficacy. For pyridazinone inhibitors targeting kinases like c-Met or p38, the following cellular assays are mandatory.

Cell Viability (MTT/CellTiter-Glo)

- Cell Lines: EBC-1 (c-Met driven gastric cancer) or THP-1 (p38 inflammatory model).
- Protocol: Treat cells for 72h. Add CellTiter-Glo reagent. Measure luminescence.

- Success Metric: Cellular

should be within 10-fold of biochemical

to indicate good permeability.

Target Engagement (Western Blot)

To prove the mechanism of action (MoA), you must show inhibition of the phosphorylation of the downstream target, not just cell death.

- For p38 Inhibitors: Measure phosphorylation of MAPKAPK2 (MK2) or HSP27.
- For c-Met Inhibitors: Measure p-c-Met (Tyr1234/1235) and p-ERK1/2.
- Protocol: Treat cells for 2h

Lysis

SDS-PAGE

Immunoblot with phospho-specific antibodies.

References

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